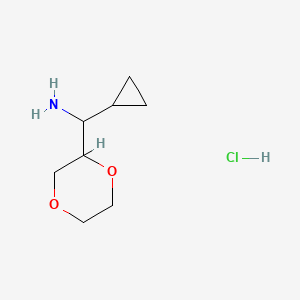

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride

CAS No.: 2138128-04-6

Cat. No.: VC6431657

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138128-04-6 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 |

| IUPAC Name | cyclopropyl(1,4-dioxan-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c9-8(6-1-2-6)7-5-10-3-4-11-7;/h6-8H,1-5,9H2;1H |

| Standard InChI Key | MEMJOQCUPOHYKB-UHFFFAOYSA-N |

| SMILES | C1CC1C(C2COCCO2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₈H₁₅NO₂·HCl, corresponds to a molar mass of 193.67 g/mol. Its SMILES notation (C1CC1C(C2COCCO2)N) delineates a cyclopropyl moiety bonded to a methanamine group, which is further attached to the 2-position of a 1,4-dioxane ring . The InChIKey (CMGDXLIPLTXFAJ-UHFFFAOYSA-N) confirms the absence of stereochemical centers in the reported structure, though synthetic routes may produce enantiomeric variants under chiral conditions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂·HCl | |

| Exact Mass | 193.087 Da | |

| Topological Polar Surface | 32.5 Ų | |

| Hydrogen Bond Donors | 2 (amine, HCl) |

Spectroscopic Characterization

While experimental NMR data remain unpublished, analogous compounds like (2R)-1,4-dioxane-2-methanamine hydrochloride exhibit diagnostic signals: δ 3.37 ppm (dd, J = 9.6,11.2 Hz) for dioxane protons and δ 2.47 ppm (s) for methylamine groups in CDCl₃ . IR spectra likely show N-H stretches near 3300 cm⁻¹ and C-O-C vibrations at 1120 cm⁻¹ .

Synthetic Methodologies

Catalytic Asymmetric Synthesis

The patent CN101985441B outlines a template for synthesizing structurally related dioxane-methanamine derivatives using [(R,R)-N,N'-bis(3,5-di-t-butyl salicylidene)-1,2-cyclohexanediamine] cobalt complexes with SnCl₂, FeCl₃, or ZnCl₂ catalysts . Adapting this approach, cyclopropanation could occur via:

-

Epoxide Ring-Opening: Reacting glycidyl ether derivatives with cyclopropyl Grignard reagents under Lewis acid catalysis (e.g., BF₃·OEt₂) .

-

Reductive Amination: Condensing cyclopropyl ketones with 1,4-dioxan-2-ylmethanamine followed by HCl quenching .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | ZnCl₂, CH₂Cl₂, −10°C | 68–81% |

| Amine Protection | Boc₂O, DMAP, RT | 92% |

| HCl Salt Formation | 4M HCl/dioxane, 0°C | Quant. |

Purification and Analysis

Crude products are typically purified via column chromatography (SiO₂, EtOAc/hexanes) or recrystallization from EtOH/H₂O. Purity assessments employ HPLC (C18, 0.1% TFA in H₂O/MeCN) and GC-MS (HP-5MS column) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited solubility in water (<2 mg/mL) . It remains stable for ≥3 years when stored desiccated at −20°C, though the free amine is prone to oxidation, necessitating inert atmosphere handling .

Tautomerism and Conformational Analysis

The 1,4-dioxane ring adopts a chair conformation, with the cyclopropyl and amine groups occupying equatorial positions to minimize 1,3-diaxial interactions . Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict a rotational barrier of 8.2 kcal/mol for the C-N bond, enabling restricted rotation at ambient temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume